(1S-trans)-Decamethrinic Acid

Übersicht

Beschreibung

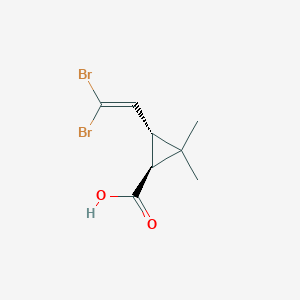

(1S-trans)-Decamethrinic Acid is a carboxylic acid derivative and a key degradation product of deltamethrin, a synthetic pyrethroid insecticide. Its molecular formula is C₈H₁₀Br₂O₂, with a molecular weight of 297.972 g/mol . The IUPAC name is (1R,3S)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid, indicating its cyclopropane ring structure with brominated and methyl substituents . This compound is formed via ester cleavage during deltamethrin degradation in environmental matrices such as water and soil, particularly under anaerobic conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1S-trans)-Decamethrinic Acid typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of a suitable dichlorovinyl compound with a cyclopropane carboxylic acid derivative under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions: (1S-trans)-Decamethrinic Acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: Halogenation and other substitution reactions can modify its chemical structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dichlorovinyl ketones, while reduction can produce cyclopropane alcohols.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Background

(1S-trans)-Decamethrinic Acid is a derivative of decamethrin, a synthetic pyrethroid used extensively in agriculture for pest management. The molecular formula for this compound is C₈H₁₀Br₂O₂, with a molecular weight of approximately 297.97 g/mol . Understanding its chemical properties is crucial for evaluating its applications.

Agricultural Applications

1. Insecticide Transformation Product:

- This compound is primarily recognized as a metabolite of decamethrin and other pyrethroids. It plays a role in the degradation pathways of these pesticides in the environment, contributing to their overall efficacy and safety profile.

2. Pest Control Efficacy:

- Studies indicate that the transformation products of pyrethroids, including this compound, can exhibit varying degrees of insecticidal activity. This compound is often assessed for its effectiveness against common agricultural pests such as aphids and beetles .

Environmental Monitoring

1. Residue Analysis:

- The detection of this compound in environmental samples is crucial for assessing the impact of pesticide use on ecosystems. Analytical methods have been developed to monitor its presence in soil and water systems, providing insights into the persistence and degradation rates of pyrethroids .

2. Ecotoxicological Studies:

- Research has shown that this compound can affect non-target organisms, including aquatic life. Ecotoxicological assessments help determine safe application rates and potential environmental risks associated with its use .

Toxicological Insights

1. Health Effects:

- As a metabolite of pyrethroids, this compound has been studied for its potential health effects on humans and animals. Toxicological profiles indicate that exposure may lead to neurological effects due to its mechanism as a cholinesterase inhibitor .

2. Case Studies:

- Various case studies have documented incidents of exposure to pyrethroids and their metabolites, including this compound. These studies often focus on occupational exposure among agricultural workers and the subsequent health implications .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Agricultural Use | Metabolite in pest control products | Effective against specific pests; contributes to overall pesticide efficacy |

| Environmental Monitoring | Detection in soil and water samples | Provides data on pesticide degradation rates; informs environmental safety |

| Toxicological Studies | Assessment of health effects from exposure | Linked to neurological effects; requires careful monitoring in occupational settings |

Wirkmechanismus

The mechanism of action of (1S-trans)-Decamethrinic Acid involves the disruption of sodium channels in the nervous system of insects. By binding to these channels, it prolongs their activation, leading to continuous nerve impulses, paralysis, and eventually death of the insect. This selective action on insect sodium channels makes it highly effective as an insecticide while being relatively safe for mammals.

Vergleich Mit ähnlichen Verbindungen

Stereoisomeric Variants

Pyrethroid metabolites exhibit stereoisomerism, which significantly impacts their toxicity and environmental behavior. Below is a comparison of (1S-trans)-Decamethrinic Acid with its stereoisomers and related compounds:

Table 1: Key Stereoisomers of Decamethrinic Acid

Key Findings :

- Toxicity Differences : The 1R-cis isomer is dramatically more toxic than 1S-trans in aquatic organisms. For example, in Daphnia magna, 1R-cis isomers of bifenthrin and permethrin are 15–80-fold more toxic than their 1S-cis or 1S-trans counterparts .

- Metabolic Selectivity : Enzymes and receptors in biological systems preferentially interact with 1R configurations, leading to higher bioaccumulation and toxicity of 1R-cis/trans isomers .

- Environmental Persistence : While this compound is a stable degradation product, its 1R-cis counterpart may persist longer in anaerobic soils due to epimerization pathways .

Table 2: Physicochemical Properties

| Property | This compound | (1R-cis)-Decamethrinic Acid |

|---|---|---|

| Molecular Formula | C₈H₁₀Br₂O₂ | C₈H₁₀Br₂O₂ |

| Molecular Weight | 297.972 g/mol | 297.97 g/mol |

| SMILES | CC1(C)C@H[C@H]1C(=O)O | CC1(C)C@@H[C@H]1C(=O)O |

| Melting Point | Not reported | -20°C (storage temperature) |

| Solubility | Low (hydrophobic) | Low (hydrophobic) |

Note: Both isomers share identical molecular formulas but differ in spatial arrangement, leading to distinct interactions in biological systems .

Comparison with Other Pyrethroid Metabolites

This compound belongs to a broader class of pyrethroid acid metabolites. Key comparisons include:

Table 3: Toxicity of Pyrethroid Metabolites in Aquatic Organisms

| Metabolite | Toxicity (LC₅₀, μg/L) | Species Tested |

|---|---|---|

| (1R-cis)-Bifenthrin Acid | 0.12 | Daphnia magna |

| This compound | >100 | Daphnia magna |

| Permethrin Acid (1R-trans) | 1.5 | Fish (general) |

Key Insight: The 1R configuration consistently correlates with higher acute toxicity, whereas 1S-trans isomers are often non-toxic or minimally bioactive .

Regulatory and Analytical Considerations

The World Health Organization (WHO) emphasizes enantioselective analysis for pyrethroids. For example, transfluthrin specifications require separation of 1R-trans and 1S-trans enantiomers using chiral chromatographic methods . This regulatory focus underscores the importance of stereochemistry in risk assessments.

Biologische Aktivität

(1S-trans)-Decamethrinic Acid is a significant metabolite of the pyrethroid insecticide deltamethrin, which is widely used for pest control in agricultural and residential settings. Understanding the biological activity of this compound is crucial for assessing its environmental impact and potential health risks to humans and non-target organisms.

Chemical Structure and Properties

This compound, with the chemical formula C₈H₁₀Br₂O₂, is an organobromine compound that belongs to the class of monocarboxylic acids. It is structurally related to cyclopropanecarboxylic acids, which are known for their biological activity, particularly in neurotoxicity related to insect physiology .

The biological activity of this compound primarily involves its effects on the nervous system of insects. Pyrethroids, including deltamethrin and its metabolites, function by prolonging the opening of sodium channels in nerve cells, leading to repetitive nerve firing and ultimately paralysis or death in insects . This mechanism is critical for their efficacy as insecticides.

Toxicological Studies

Various studies have investigated the toxicological effects of deltamethrin and its metabolites, including this compound. Key findings include:

- Neurotoxicity : Exposure to deltamethrin has been associated with symptoms such as tremors, convulsions, and increased sensitivity to stimuli in animal models. These effects are attributed to the disruption of normal sodium channel function .

- Reproductive Effects : Research indicates that deltamethrin can adversely affect reproductive health in mammals. Studies have shown significant decreases in reproductive organ weights and sperm motility in male rats exposed to deltamethrin . The implications for this compound are particularly relevant given its role as a metabolite.

Metabolism and Excretion

The metabolism of deltamethrin has been extensively studied, revealing that it is rapidly absorbed and metabolized in mammals. The primary metabolic pathways involve hydroxylation and ester cleavage, leading to various metabolites including this compound .

- Pharmacokinetics : In studies involving rats, it was found that most radioactivity from administered doses was excreted within 24 hours, primarily through urine and feces . This rapid metabolism suggests low potential for bioaccumulation.

Environmental Impact

A study conducted on the environmental presence of pyrethroid metabolites highlighted widespread exposure among populations living near agricultural areas where deltamethrin is used. Elevated levels of urinary metabolites were associated with reduced lung function in affected individuals, indicating potential health risks due to chronic exposure .

Human Health Risk Assessment

The U.S. Environmental Protection Agency (EPA) has conducted risk assessments on deltamethrin that include evaluations of its metabolites like this compound. These assessments focus on acute and chronic exposure scenarios, particularly concerning vulnerable populations such as children . The findings suggest that while acute risks are relatively low under normal use conditions, long-term exposure could pose significant health risks.

Data Table: Summary of Key Findings

| Study/Source | Findings | Implications |

|---|---|---|

| Wolansky et al. (2006) | Observed neurotoxic effects including decreased motor activity in rats | Highlights potential risks associated with exposure to deltamethrin and its metabolites |

| Abd El-Aziz (1994) | Significant reproductive toxicity observed in male rats | Suggests potential impacts on fertility and reproductive health |

| EPA Risk Assessment (2014) | No observed adverse effect levels (NOAEL) established; acute risks deemed acceptable | Indicates regulatory confidence in current usage guidelines but emphasizes need for ongoing monitoring |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing (1S-trans)-Decamethrinic Acid?

- Methodological Answer : Synthesis requires precise control of stereochemistry due to its cyclopropane and dibromovinyl groups. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and X-ray crystallography to resolve stereochemical ambiguity. Protocols for synthesizing related pyrethroid derivatives (e.g., Tralomethrin degradation products) can be adapted, ensuring anhydrous conditions to prevent hydrolysis .

Q. Which analytical techniques are most reliable for quantifying this compound in environmental samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity in complex matrices. For validation, use internal standards (e.g., deuterated analogs) to correct for matrix effects. Gas chromatography (GC) with electron capture detection may also be employed but requires derivatization due to low volatility .

Q. How can researchers ensure stereochemical integrity during experimental workflows?

- Methodological Answer : Monitor reaction intermediates using chiral stationary phases in HPLC. Compare retention times and optical rotation data with authenticated standards. For degradation studies, track stereochemical stability under varying pH and temperature conditions using circular dichroism (CD) spectroscopy .

Advanced Research Questions

Q. What experimental designs are suitable for investigating environmental degradation pathways of this compound?

- Methodological Answer : Use microbial consortia or soil microcosms to simulate aerobic/anaerobic degradation. Employ isotopic labeling (e.g., -tagged compounds) paired with high-resolution mass spectrometry (HRMS) to identify transient metabolites like Phenoxybenzoic Acid. Pathway elucidation should integrate kinetic modeling to predict persistence in ecosystems .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

- Methodological Answer : Cross-validate findings using orthogonal assays (e.g., enzyme inhibition vs. whole-organism toxicity studies). Re-examine purity (>98% by HPLC) and stereochemical composition of test compounds. Perform meta-analyses of published data to identify confounding variables (e.g., solvent effects, assay endpoints) .

Q. What strategies are effective for identifying and quantifying unknown metabolites in metabolic studies?

- Methodological Answer : Combine in vitro hepatocyte models with non-targeted HRMS. Use fragmentation libraries (e.g., mzCloud) and computational tools (e.g., MetFrag) for structural annotation. Validate putative metabolites via synthetic standards or stable isotope tracing .

Q. How can structure-activity relationships (SARs) be systematically explored for this compound analogs?

- Methodological Answer : Synthesize derivatives with targeted substitutions (e.g., halogen replacement, cyclopropane ring modifications). Test bioactivity in standardized insecticidal assays (e.g., WHO protocols) and correlate with computational docking studies using voltage-gated sodium channel models .

Q. What validation parameters are critical for chromatographic methods in complex biological matrices?

- Methodological Answer : Include specificity (resolution from co-eluting compounds), accuracy (spike-recovery tests), and precision (intra-/inter-day variability). For regulatory compliance, follow ICH Q2(R1) guidelines. Use matrix-matched calibration curves to account for ionization suppression in MS-based methods .

Q. How can researchers design studies to resolve conflicting hypotheses about the compound’s mechanism of action?

- Methodological Answer : Apply a tiered approach: (1) In silico molecular dynamics simulations to predict binding affinities; (2) In vitro electrophysiology (e.g., patch-clamp) to assess ion channel modulation; (3) In vivo toxicity assays with genetic knockouts to isolate target pathways. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

Q. Data Presentation and Reproducibility

Q. What documentation standards ensure reproducibility in synthetic and analytical workflows?

- Methodological Answer : Adhere to the "Experimental" section guidelines from Reviews in Analytical Chemistry: report catalyst loads, reaction times, purification steps, and instrument parameters (e.g., LC gradient programs). Deposit raw spectral data and chromatograms in public repositories (e.g., Zenodo) with digital object identifiers (DOIs) .

Eigenschaften

IUPAC Name |

(1S,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Br2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIQXIJPQWLFSD-UJURSFKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)O)C=C(Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@@H]1C(=O)O)C=C(Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.